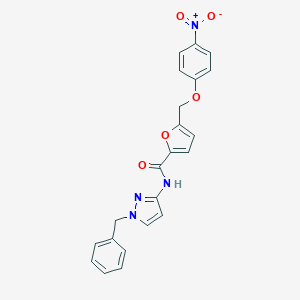![molecular formula C18H20N6O3 B279855 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications. This compound is a pyrazole-based inhibitor that selectively targets specific enzymes involved in various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A involves the selective inhibition of specific enzymes involved in various biological processes. Specifically, this compound targets enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase-3 (GSK-3), which play critical roles in the regulation of gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A are largely dependent on the specific biological processes that it targets. In cancer cells, for example, this compound has been shown to induce cell cycle arrest and apoptosis, ultimately leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been shown to reduce the accumulation of toxic protein aggregates, which are a hallmark of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A in lab experiments is its selectivity and specificity for specific enzymes and biological processes. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A. One area of focus could be on further elucidating its mechanism of action and identifying additional biological processes that it targets. Additionally, further research could be conducted to optimize the synthesis and formulation of this compound for improved solubility and bioavailability. Finally, the potential clinical applications of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A in the treatment of cancer and neurodegenerative diseases could be further explored through preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A involves several steps, including the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with N-methylglycine, followed by the nitration of the resulting product. The final step involves the reaction of the nitro compound with 3,5-dimethylpyrazole in the presence of a reducing agent to obtain 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been studied extensively for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H20N6O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H20N6O3/c1-13-18(24(26)27)14(2)23(20-13)12-17(25)21(3)11-15-5-7-16(8-6-15)22-10-4-9-19-22/h4-10H,11-12H2,1-3H3 |
Clave InChI |
JRYNSEUBDQFRML-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=C(C=C2)N3C=CC=N3)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=C(C=C2)N3C=CC=N3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)



![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
